molecular formula C21H27ClO5 B610411 (R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol CAS No. 1203490-23-6

(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol

Cat. No. B610411
M. Wt: 394.89
InChI Key: HDTYUHNZRYZEEB-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ralaniten is an antiandrogen drug candidate.

Scientific Research Applications

  • As a Building Block for β-blockers

    One of the enantiomers of a closely related compound is used as a building block for the cardioselective β-blocker (S)-atenolol (Lund, Bøckmann, & Jacobsen, 2016).

  • In the Determination of Bisphenols

    This compound is mentioned in the context of determining bisphenols such as BADGE and its analogues in human breast milk, using techniques like QuEChERS/d-SPE coupled with HPLC-DAD-FLD or LC-MS/MS (Tuzimski et al., 2020).

  • In Molecular Docking and Quantum Chemical Calculations

    The molecular structure of a similar compound was analyzed using DFT calculations, with implications in understanding its biological effects (Viji et al., 2020).

  • Antioxidative Properties

    A related phenylpropanoid was isolated from berries and demonstrated antioxidative properties, inhibiting autoxidation of linoleic acid (Kikuzaki et al., 1999).

  • In Reactions to Form Polyols and Cyclic Carbonates

    It's involved in reactions with phenols to yield compounds like 3-phenoxypropan-1,2-diol (Rokicki, Pawlicki, & Kuran, 1985).

  • In the Synthesis of Bis-1,2,4-Triazole Derivatives

    It's part of the synthesis process of certain bis-1,2,4-triazole derivatives, which are characterized by IR, NMR, and mass spectral data (Bekircan & Bektaş, 2006).

  • In Crystallization Studies

    The compound's analogs were used in studies focusing on the melting points and thermodynamics of crystallization (Zakharychev et al., 2006).

properties

IUPAC Name

(2R)-3-[4-[2-[4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClO5/c1-21(2,15-3-7-19(8-4-15)26-13-17(24)11-22)16-5-9-20(10-6-16)27-14-18(25)12-23/h3-10,17-18,23-25H,11-14H2,1-2H3/t17-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTYUHNZRYZEEB-QZTJIDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC(CO)O)C2=CC=C(C=C2)OCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=C(C=C1)OC[C@@H](CO)O)C2=CC=C(C=C2)OC[C@@H](CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019057
Record name Ralaniten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(4-(2-(4-((S)-3-chloro-2-hydroxypropoxy)phenyl)propan-2-yl)phenoxy)propane-1,2-diol

CAS RN

1203490-23-6
Record name epi-002
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1203490236
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ralaniten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RALANITEN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC830G6O4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
B Zhang, C Liu, Z Yang, S Zhang, X Hu… - Journal of Medicinal …, 2023 - ACS Publications
We report small molecular PROTAC compounds targeting the androgen receptor N-terminal domain (AR-NTD), which were obtained by tethering AR-NTD antagonists and different …
Number of citations: 1 pubs.acs.org

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